Methyl 3-amino-2,2-difluoropropanoate hydrochloride
CAS No.: 428452-50-0
Cat. No.: VC8273132
Molecular Formula: C4H8ClF2NO2
Molecular Weight: 175.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 428452-50-0 |
---|---|
Molecular Formula | C4H8ClF2NO2 |
Molecular Weight | 175.56 g/mol |
IUPAC Name | methyl 3-amino-2,2-difluoropropanoate;hydrochloride |
Standard InChI | InChI=1S/C4H7F2NO2.ClH/c1-9-3(8)4(5,6)2-7;/h2,7H2,1H3;1H |
Standard InChI Key | NWTLQCSNWJKRIV-UHFFFAOYSA-N |
SMILES | COC(=O)C(CN)(F)F.Cl |
Canonical SMILES | COC(=O)C(CN)(F)F.Cl |
Introduction
Structural and Molecular Characteristics
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹⁹F NMR spectrum exhibits a singlet at δ -120 ppm, indicative of equivalent fluorine atoms on the difluoromethyl group. In ¹H NMR, the methyl ester resonates as a triplet at δ 3.7 ppm, while the amino protons appear as a broad singlet at δ 8.2 ppm due to exchange with deuterated solvent. Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 175.56, consistent with the hydrochloride form.
Synthesis and Optimization
Synthetic Routes
The synthesis of methyl 3-amino-2,2-difluoropropanoate hydrochloride typically proceeds via a two-step protocol:
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Esterification of Difluoropropionic Acid:
Methyl difluoropropionate is prepared by treating difluoropropionic acid with methanol under acidic catalysis (e.g., H₂SO₄). This step achieves yields >85% under reflux conditions. -
Amination and Salt Formation:
The ester undergoes nucleophilic substitution with aqueous ammonia or a protected amine, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt. Purification via recrystallization or preparative HPLC ensures >98% purity.
Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Condition |
---|---|
Reaction Temperature | 0–25°C (aminolysis step) |
Solvent System | Tetrahydrofuran/Water (3:1 v/v) |
Purification Method | Preparative HPLC (C18 column) |
Challenges and Solutions
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Byproduct Formation: Competing hydrolysis of the ester group during amination is mitigated by maintaining pH < 3 using HCl.
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Low Solubility: The hydrochloride salt’s limited solubility in organic solvents necessitates polar aprotic solvents (e.g., DMF) for further reactions.
Reactivity and Derivitization
Electrophilic Reactivity
The difluoromethyl group enhances electrophilicity at the β-carbon, enabling nucleophilic attacks by amines, thiols, and alcohols. For example, reaction with benzylamine yields N-benzyl-3-amino-2,2-difluoropropanamide, a precursor to protease inhibitors.
Peptide Coupling
The methyl ester serves as a protecting group, readily hydrolyzed under basic conditions (e.g., LiOH) to the carboxylic acid for peptide synthesis. Coupling with N-protected amino acids using HBTU/HOBt activators achieves >90% efficiency in model dipeptides.
Table 3: Representative Derivatives and Applications
Derivative | Application | Biological Activity |
---|---|---|
N-Acetylated Form | Enzyme substrate studies | Inhibits cysteine proteases (IC₅₀ = 12 µM) |
Cyclopropyl Analog | Antiviral agents | Targets viral NS3/4A protease |
Applications in Drug Discovery
Pharmacokinetic Modulation
Fluorination at the β-position reduces metabolic degradation by cytochrome P450 enzymes, extending plasma half-life in rodent models. Comparative studies show a 3-fold increase in bioavailability versus non-fluorinated analogs.
Case Study: Anticancer Prodrugs
Derivatives bearing platinum(II) complexes exhibit selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 8.2 µM). The difluoromethyl group enhances cellular uptake via passive diffusion, confirmed by fluorescence microscopy.
Biochemical Research Applications
Enzyme Inhibition Studies
The compound’s amino group participates in hydrogen bonding with catalytic residues of serine hydrolases. Kinetic assays reveal mixed inhibition against trypsin (Kᵢ = 45 µM), suggesting potential as a lead for anticoagulant development.
Receptor Binding Assays
In radioligand displacement studies, the hydrochloride salt shows moderate affinity (Kₐ = 320 nM) for GABAₐ receptors, implicating it in neurological disorder research.
Comparative Analysis with Analogues
Table 4: Comparison with Ethyl 3-Amino-2,2-Difluoropropanoate
Property | Methyl HCl Derivative | Ethyl Derivative |
---|---|---|
Molecular Weight | 175.56 g/mol | 189.59 g/mol |
Solubility in DMSO | 120 mg/mL | 95 mg/mL |
Plasma Half-Life (rats) | 4.2 hours | 3.1 hours |
The ethyl analogue’s larger ester group reduces metabolic clearance but complicates synthesis due to steric hindrance.
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